

# A Comparative Crystallographic Analysis of Substituted Pyrazole Structures

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## Compound of Interest

Compound Name: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic structures of various substituted pyrazoles, supported by experimental data. Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships. This guide summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes the influence of substituents on their solid-state arrangement.

## Data Presentation: Crystallographic Parameters of Substituted Pyrazoles

The following tables summarize key crystallographic data for a selection of substituted pyrazole derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for N-Substituted Pyrazolines.[\[1\]](#)[\[2\]](#)

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
1	C <sub>16</sub> H <sub>13</sub> FN <sub>2</sub> O	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	6.789(2)	12.045(4)	16.527(5)	90	90	90
2	C <sub>16</sub> H <sub>12</sub> BrFN <sub>2</sub> O	Orthorhombic	Pna2 <sub>1</sub>	19.102(4)	6.136(1)	13.042(3)	90	90	90
3	C <sub>17</sub> H <sub>14</sub> ClFN <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /c	11.237(2)	12.551(3)	11.668(2)	90	108.35(3)	90
4	C <sub>18</sub> H <sub>17</sub> FN <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /c	17.159(3)	9.018(2)	19.956(4)	90	96.14(3)	90

Compound 1: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde  
 Compound 2: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde  
 Compound 3: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone  
 Compound 4: 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Table 2: Selected Dihedral Angles (°) for N-Substituted Pyrazolines.[\[1\]](#)[\[2\]](#)

Compound	Pyrazole Ring vs. Fluoro-substituted Benzene Ring	Pyrazole Ring vs. Other Benzene/Substituted Ring
1	4.64(7)	84.83(7)
2	5.3(4)	Not specified
3	4.89(6)	85.76(6)
4 (Molecule A)	10.53(10)	80.63(10)
4 (Molecule B)	9.78(10)	79.78(10)

Table 3: Crystallographic Data for 4-Halogenated-1H-pyrazoles.[3][4]

Compound	Formula	Crystal System	Space Group	N(H)…N distance (Å)	Supramolecular Motif
4-Fluoro-1H-pyrazole	C <sub>3</sub> H <sub>3</sub> FN <sub>2</sub>	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	2.836, 2.852	Catemer
4-Chloro-1H-pyrazole	C <sub>3</sub> H <sub>3</sub> ClN <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	2.871	Trimer
4-Bromo-1H-pyrazole	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	2.880	Trimer
4-Iodo-1H-pyrazole	C <sub>3</sub> H <sub>3</sub> IN <sub>2</sub>	Tetragonal	I4 <sub>1</sub> /a	2.915	Catemer

## Experimental Protocols

The data presented in this guide were obtained through the following standardized experimental procedures.

### Synthesis and Crystallization of N-Substituted Pyrazolines[1][2]

A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL of an aliphatic acid (formic, acetic, or propionic acid) was refluxed for 8 hours. After cooling, the reaction mixture was poured into 50 mL of ice-cold water. The resulting precipitate was collected by filtration and purified through recrystallization from ethanol. Single crystals suitable for X-ray diffraction were grown using the slow evaporation method.

### X-ray Crystallography and Data Collection[1][2][3]

Single-crystal X-ray diffraction data were collected on a Bruker SMART Apex II or Apex II Duo CCD diffractometer.[1][2] For the 4-halogenated pyrazoles, a Bruker D8 Quest diffractometer with a PHOTON II detector was utilized.[3] The data were collected at low temperatures (typically 120 K or 172 K) using graphite-monochromated Mo-K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

# Visualization of Concepts

## General Workflow of X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a compound.

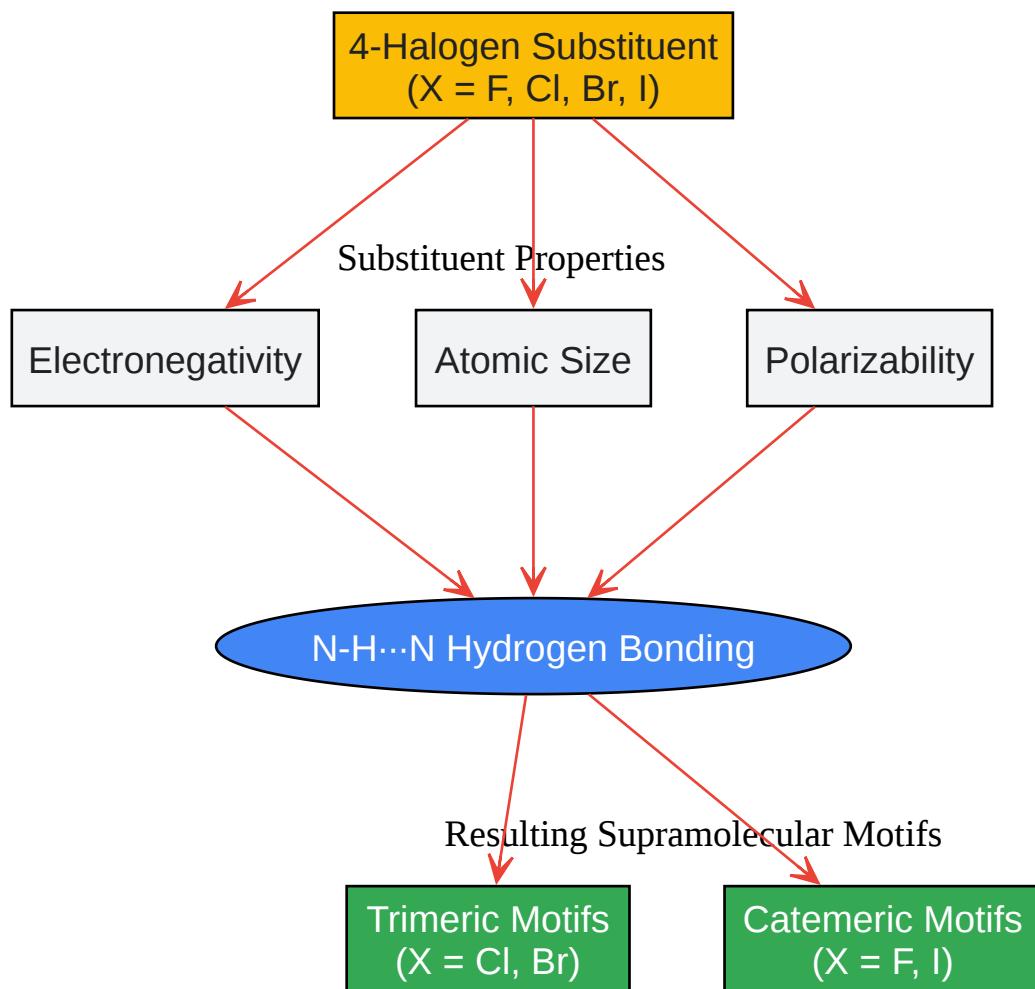


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A simplified workflow for single-crystal X-ray crystallography.

## Influence of Substituents on Pyrazole Crystal Packing

The nature and position of substituents on the pyrazole ring significantly influence the resulting supramolecular architecture through various non-covalent interactions, primarily hydrogen bonding.<sup>[3][5]</sup> The diagram below illustrates this relationship for 4-halogenated-1H-pyrazoles.



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### Influence of 4-halogen substituents on pyrazole hydrogen bonding motifs.

As observed with 4-halogenated-1H-pyrazoles, the interplay of substituent properties like size and electronegativity dictates the formation of different hydrogen-bonded assemblies.<sup>[3][4]</sup> The bromo and chloro analogs, being isostructural, form trimeric motifs.<sup>[3][4]</sup> In contrast, the fluoro and iodo analogs adopt non-isostructural catemeric arrangements.<sup>[3][4]</sup> This demonstrates that a simple trend based on a single property like electronegativity is insufficient to predict the final crystal packing, highlighting the complexity of intermolecular interactions in the solid state. The steric bulk of substituents can also play a crucial role; for instance, bulkier substituents on the pyrazole ring have been shown to favor the formation of dimeric crystal structures.<sup>[5][6]</sup>

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## References

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